methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate
Description
This compound features a 2H-pyran core substituted at positions 3, 5, and 5. Key structural elements include:
- Position 5: A methyl ester (-COOCH₃), influencing solubility and metabolic stability.
- Position 6: A 2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl group, introducing a chlorine-rich aromatic system and an oxime ether linkage. This moiety may enhance lipophilicity and modulate electronic properties.
Properties
IUPAC Name |
methyl 5-benzamido-2-[(2Z)-2-[(2,4-dichlorophenyl)methoxyimino]ethyl]-6-oxopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O6/c1-31-22(29)17-12-19(27-21(28)14-5-3-2-4-6-14)23(30)33-20(17)9-10-26-32-13-15-7-8-16(24)11-18(15)25/h2-8,10-12H,9,13H2,1H3,(H,27,28)/b26-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHQKVFFRJNFLO-KALUYTGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)CC=NOCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C/C=N\OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate (CAS No. 303986-17-6) is a synthetic compound with potential biological activities that have garnered attention in recent research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H18Cl2N2O6 |
| Molecular Weight | 489.3 g/mol |
| Density | 1.37 ± 0.1 g/cm³ |
| pKa | 9.41 ± 0.20 |
The compound's structure suggests it may interact with various biological targets due to the presence of functional groups such as the benzoylamino and imino moieties. These groups are known to influence biological activity through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like tyrosinase activity, which is crucial in melanin synthesis.
- Receptor Modulation: It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are vital in reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis; thus, inhibitors of this enzyme can be used for skin whitening agents or to treat hyperpigmentation disorders. Preliminary studies suggest that this compound may exhibit inhibitory effects on tyrosinase, similar to other derivatives tested in vitro.
Case Studies and Research Findings
-
In Vitro Studies on Tyrosinase Activity:
- A study assessed the inhibitory effects of various derivatives on mushroom tyrosinase. The results indicated that certain structural modifications could enhance or diminish inhibitory activity (IC50 values ranging from sub-micromolar to over 300 µM) .
- The introduction of hydroxyl groups at specific positions on the aromatic ring significantly increased the compound's potency against tyrosinase .
- Antioxidant Studies:
-
Safety and Toxicology:
- Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary data indicate a moderate safety profile for related compounds, but further studies are needed to ascertain the safety of this compound specifically.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyran-Based Analogues (e.g., Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate)
| Property | Target Compound | Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate |
|---|---|---|
| Core Structure | 2H-Pyran with 2-oxo group | 4H-Pyran with 3-carboxylate and 5-cyano groups |
| Position 3 | Benzoylamino (-NHCOC₆H₅) | Ethyl ester (-COOCH₂CH₃) |
| Position 6 | 2-{[(2,4-Dichlorobenzyl)oxy]imino}ethyl | 5-Amino-3-hydroxy-1H-pyrazol-1-yl |
| Key Functional Groups | Oxime ether, dichlorobenzyl, methyl ester | Cyano, amino, hydroxy, ethyl ester |
| Potential Properties | High lipophilicity (Cl substituents); potential hydrolytic stability (methyl ester) | Enhanced hydrogen bonding (amino/hydroxy); lower lipophilicity (polar cyano group) |
Discussion: The target compound’s dichlorobenzyl group increases lipophilicity compared to the polar cyano and amino groups in the analogue . The oxime ether linkage may confer tautomerism or hydrolytic sensitivity, whereas the pyrazole substituent in the analogue could enhance intermolecular hydrogen bonding, influencing crystal packing .
Thiazolo[3,2-a]Pyrimidine Carboxylates (e.g., Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate)
| Property | Target Compound | Thiazolo[3,2-a]Pyrimidine Derivative |
|---|---|---|
| Core Structure | 2H-Pyran | Thiazolo[3,2-a]pyrimidine (fused thiazole-pyrimidine) |
| Aromatic Substituents | 2,4-Dichlorobenzyl (electron-withdrawing) | 2,4,6-Trimethoxybenzylidene (electron-donating) |
| Ester Group | Methyl ester (-COOCH₃) | Ethyl ester (-COOCH₂CH₃) |
| Key Functional Groups | Oxime ether, dichlorobenzyl | Benzylidene (conjugated double bond), trimethoxy, thiazole |
The target’s dichlorobenzyl group enhances electron-withdrawing effects, whereas the trimethoxybenzylidene group in the analogue donates electrons, affecting solubility and π-π stacking interactions. Methyl esters (target) typically hydrolyze slower than ethyl esters (analogue), impacting bioavailability .
Dichloro-Substituted Analogues (e.g., Benzyl 2-(4-(Dimethylamino)Benzylidene)-7-Methyl-3-Oxo-5-(Thiophen-2-yl)-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate)
| Property | Target Compound | Dichloro-Substituted Thiazolo-Pyrimidine |
|---|---|---|
| Dichloro Position | 2,4-Dichlorobenzyl (benzyl ring) | Not directly dichloro-substituted; thiophene and dimethylamino groups present |
| Core Structure | Pyran | Thiazolo[3,2-a]pyrimidine |
| Electronic Effects | Strong electron-withdrawing (Cl) | Electron-donating (dimethylamino) and π-acidic (thiophene) |
Discussion: The target’s dichlorobenzyl group increases electrophilicity and lipophilicity, favoring membrane permeability in biological systems. In contrast, the dimethylamino and thiophene groups in the analogue may enhance solubility and metal-binding capacity . Dichloro substitution on benzyl (target) vs. pyridine (e.g., [2-[(3,5-dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] esters ) alters steric and electronic profiles, with pyridine-based systems offering stronger dipole moments.
Ester Group Variations
Discussion : Methyl esters (target) balance hydrolytic stability and lipophilicity, whereas benzyl esters (e.g., ) offer extreme lipophilicity but rapid enzymatic cleavage. Ethyl esters (e.g., ) provide intermediate properties, often used in prodrug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
